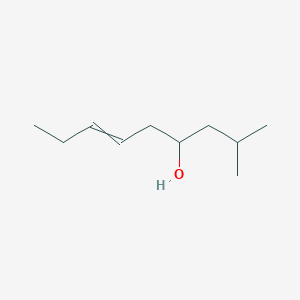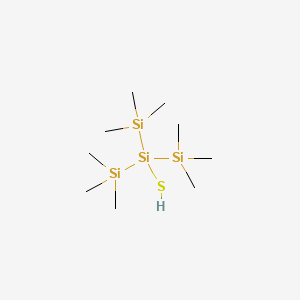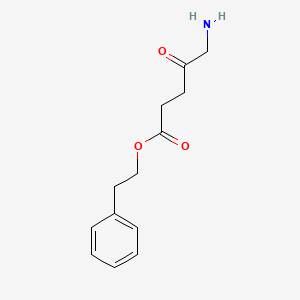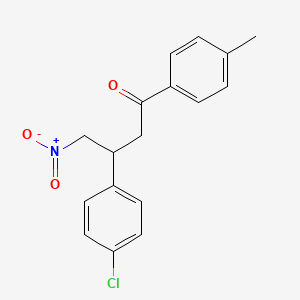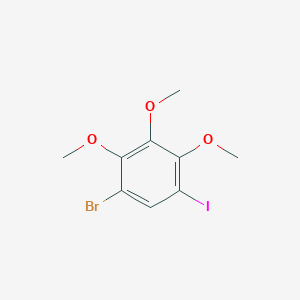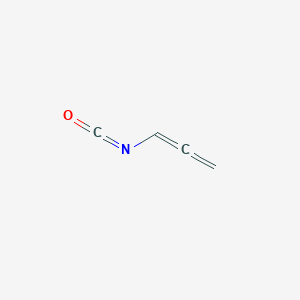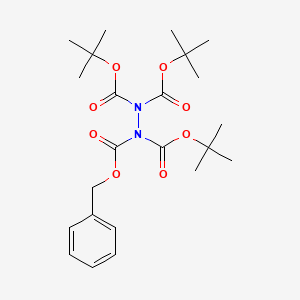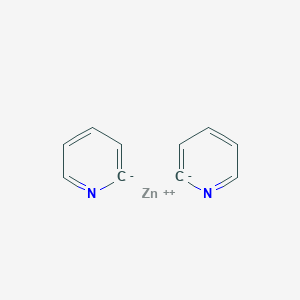
zinc;2H-pyridin-2-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;2H-pyridin-2-ide is a coordination compound where zinc is complexed with 2H-pyridin-2-ide ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2H-pyridin-2-ide typically involves the reaction of zinc salts with 2H-pyridin-2-ide ligands. One common method is the treatment of zinc diethyl with 2H-pyridin-2-ide ligands in an appropriate solvent such as dichloromethane . The reaction conditions often require a controlled environment to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reaction conditions is optimized to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Zinc;2H-pyridin-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 2H-pyridin-2-ide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxides, while substitution reactions can produce a variety of zinc complexes with different ligands .
科学研究应用
Zinc;2H-pyridin-2-ide has a wide range of applications in scientific research:
作用机制
The mechanism of action of zinc;2H-pyridin-2-ide involves its ability to coordinate with various molecular targets. The zinc ion acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates . The 2H-pyridin-2-ide ligands provide additional stability and specificity to the complex, allowing it to interact with specific molecular pathways .
相似化合物的比较
Similar Compounds
Zinc complexes with 2,2′-bipyridine: These complexes are used as chiral catalysts in aldol reactions.
Zinc complexes with 1,10-phenanthroline: These are also used in catalytic applications and have similar coordination properties.
Uniqueness
Zinc;2H-pyridin-2-ide is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness allows it to be used in specialized applications where other zinc complexes may not be as effective .
属性
CAS 编号 |
127544-70-1 |
|---|---|
分子式 |
C10H8N2Zn |
分子量 |
221.6 g/mol |
IUPAC 名称 |
zinc;2H-pyridin-2-ide |
InChI |
InChI=1S/2C5H4N.Zn/c2*1-2-4-6-5-3-1;/h2*1-4H;/q2*-1;+2 |
InChI 键 |
CNMQBDKGBSDRNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=N[C-]=C1.C1=CC=N[C-]=C1.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


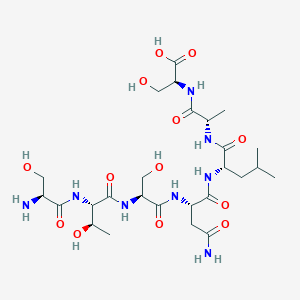
![(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone](/img/structure/B14274792.png)
![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
![4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate](/img/structure/B14274809.png)
![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)

![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)
